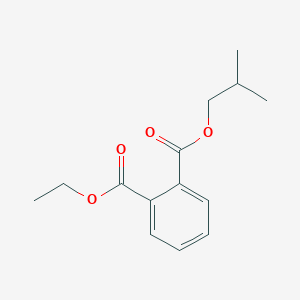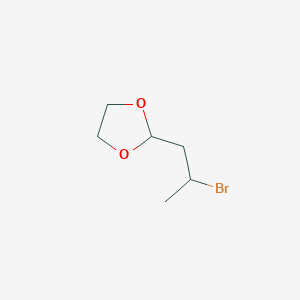![molecular formula C9H5NS B1603337 6-Ethynylbenzo[d]thiazol CAS No. 864376-04-5](/img/structure/B1603337.png)
6-Ethynylbenzo[d]thiazol
Übersicht
Beschreibung
6-Ethynylbenzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring with an ethynyl group at the sixth position
Wissenschaftliche Forschungsanwendungen
6-Ethynylbenzo[d]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Safety and Hazards
Zukünftige Richtungen
Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have shown significant pharmacological potential, demonstrating antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . This suggests that they could be further explored for potential therapeutic applications. Moreover, the green synthesis approach using ZnO nanoparticles as a catalyst presents a promising direction for the efficient synthesis of biologically active compounds .
Wirkmechanismus
Target of Action
The primary target of 6-Ethynylbenzo[d]thiazole is the kinase ALK5 . ALK5 is a receptor for growth factor-β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
6-Ethynylbenzo[d]thiazole acts as an inhibitor of the kinase ALK5 . This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . In addition to ALK5, 6-Ethynylbenzo[d]thiazole also inhibits other kinases such as TGF-β and activin .
Biochemical Pathways
By inhibiting ALK5, 6-Ethynylbenzo[d]thiazole affects the signaling pathways downstream of this receptor . These pathways are involved in various cellular processes, including cell growth and differentiation . The inhibition of these pathways can lead to a decrease in cellular proliferation .
Pharmacokinetics
The compound’s ability to inhibit cellular proliferation suggests that it may have good bioavailability .
Result of Action
The inhibition of ALK5 and other kinases by 6-Ethynylbenzo[d]thiazole leads to a decrease in cellular proliferation . The compound has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .
Biochemische Analyse
Biochemical Properties
6-Ethynylbenzo[d]thiazole is known to interact with various enzymes and proteins. It acts as an inhibitor of the kinase ALK5, a receptor for growth factor-β . This interaction prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . It also inhibits other kinases such as TGF-β and activin .
Cellular Effects
6-Ethynylbenzo[d]thiazole has been shown to inhibit cellular proliferation in vitro by inhibiting the activity of enzymes that play a role in cell division . It has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .
Molecular Mechanism
The molecular mechanism of 6-Ethynylbenzo[d]thiazole involves its interaction with the kinase ALK5 . By inhibiting this kinase, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Given its inhibitory effects on cellular proliferation, it is likely that its effects may change over time, potentially influencing long-term cellular function .
Metabolic Pathways
6-Ethynylbenzo[d]thiazole is likely to be involved in various metabolic pathways due to its interactions with enzymes such as ALK5, TGF-β, and activin . These interactions could potentially affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylbenzo[d]thiazole typically involves the introduction of an ethynyl group to a benzothiazole scaffold. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated benzothiazole with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of 6-Ethynylbenzo[d]thiazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethynylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzothiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Lacks the ethynyl group but shares the core structure.
6-Methylbenzo[d]thiazole: Contains a methyl group instead of an ethynyl group.
6-Phenylbenzo[d]thiazole: Contains a phenyl group instead of an ethynyl group.
Uniqueness: 6-Ethynylbenzo[d]thiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
Eigenschaften
IUPAC Name |
6-ethynyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQOZDEVUECED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631056 | |
| Record name | 6-Ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864376-04-5 | |
| Record name | 6-Ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)









![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)



